molecular formula C14H12N4O5 B035122 Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- CAS No. 103876-50-2

Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)-

Cat. No. B035122
CAS RN: 103876-50-2
M. Wt: 316.27 g/mol
InChI Key: RGIJGAGHEILQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as ONO-1301 and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- is not fully understood. However, it has been found to act as an agonist of the peroxisome proliferator-activated receptor (PPAR) gamma. This receptor is involved in the regulation of glucose and lipid metabolism, as well as inflammation.
Biochemical and Physiological Effects:
Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- has been found to have a wide range of biochemical and physiological effects. It has been shown to regulate glucose and lipid metabolism, reduce inflammation, and improve insulin sensitivity. The compound has also been found to have neuroprotective effects and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- in lab experiments is its ability to regulate glucose and lipid metabolism. This makes it a useful tool for studying the mechanisms underlying metabolic diseases such as diabetes and obesity. However, one limitation of using this compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)-. One area of research is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- involves several steps. The first step is the synthesis of 2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-ol, which is then reacted with butanoic acid chloride to form the final product. This synthesis method has been optimized and has been found to be reliable for the production of high-quality Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)-.

Scientific Research Applications

Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- has been used extensively in scientific research. It has been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. The compound has also been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent.

properties

CAS RN

103876-50-2

Molecular Formula

C14H12N4O5

Molecular Weight

316.27 g/mol

IUPAC Name

4-[2-oxo-3-(2H-tetrazol-5-yl)chromen-6-yl]oxybutanoic acid

InChI

InChI=1S/C14H12N4O5/c19-12(20)2-1-5-22-9-3-4-11-8(6-9)7-10(14(21)23-11)13-15-17-18-16-13/h3-4,6-7H,1-2,5H2,(H,19,20)(H,15,16,17,18)

InChI Key

RGIJGAGHEILQIE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1OCCCC(=O)O)C=C(C(=O)O2)C3=NNN=N3

Canonical SMILES

C1=CC2=C(C=C1OCCCC(=O)O)C=C(C(=O)O2)C3=NNN=N3

Other CAS RN

103876-50-2

synonyms

4-[2-oxo-3-(2H-tetrazol-5-yl)chromen-6-yl]oxybutanoic acid

Origin of Product

United States

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